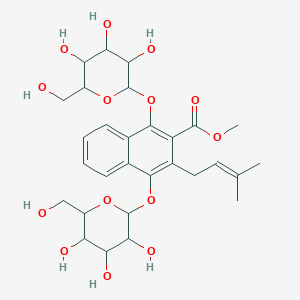![molecular formula C14H14N4O2 B12311257 ethyl 7-(1-methyl-1H-pyrrol-3-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B12311257.png)
ethyl 7-(1-methyl-1H-pyrrol-3-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El 7-(1-metil-1H-pirrol-3-il)pirazolo[1,5-a]pirimidin-3-carboxilato de etilo es un compuesto heterocíclico que pertenece a la familia de las pirazolo[1,5-a]pirimidinas. Estos compuestos son conocidos por sus diversas actividades biológicas y aplicaciones potenciales en la química medicinal. La estructura de este compuesto incluye un núcleo de pirazolo[1,5-a]pirimidina, que está fusionado con un anillo de pirrol, y un grupo funcional éster etílico.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del 7-(1-metil-1H-pirrol-3-il)pirazolo[1,5-a]pirimidin-3-carboxilato de etilo normalmente implica la condensación de materiales de partida adecuados en condiciones controladas. Un método común implica la reacción del 5-amino-1H-pirazolo-4-carboxilato de etilo con una dicetona adecuada, seguida de una ciclización para formar el núcleo de pirazolo[1,5-a]pirimidina . Las condiciones de reacción a menudo incluyen el uso de disolventes como metanol o etanol y catalizadores como el ácido metanosulfónico bajo reflujo .
Métodos de producción industrial
La producción industrial de este compuesto puede implicar rutas sintéticas similares, pero a mayor escala. El proceso se optimizaría para el rendimiento y la pureza, a menudo involucrando reactores de flujo continuo y sistemas automatizados para garantizar una producción constante. El uso de principios de química verde, como el reciclaje de disolventes y los procesos energéticamente eficientes, también es común en entornos industriales .
Análisis De Reacciones Químicas
Tipos de reacciones
El 7-(1-metil-1H-pirrol-3-il)pirazolo[1,5-a]pirimidin-3-carboxilato de etilo puede sufrir diversas reacciones químicas, incluyendo:
Oxidación: El compuesto se puede oxidar utilizando reactivos como el peróxido de hidrógeno o el permanganato de potasio para introducir grupos funcionales que contienen oxígeno.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes como el borohidruro de sodio o el hidruro de aluminio y litio para reducir grupos funcionales específicos.
Reactivos y condiciones comunes
Oxidación: Peróxido de hidrógeno en ácido acético o permanganato de potasio en agua.
Reducción: Borohidruro de sodio en etanol o hidruro de aluminio y litio en tetrahidrofurano.
Sustitución: Nucleófilos como aminas o tioles en presencia de una base como el hidróxido de sodio.
Productos principales
Los productos principales formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación puede producir derivados hidroxilados, mientras que la reducción puede producir formas reducidas del éster o del anillo de pirrol .
Aplicaciones Científicas De Investigación
El 7-(1-metil-1H-pirrol-3-il)pirazolo[1,5-a]pirimidin-3-carboxilato de etilo tiene varias aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción para la síntesis de compuestos heterocíclicos más complejos.
Industria: Utilizado en el desarrollo de nuevos materiales con propiedades electrónicas o fotofísicas específicas.
Mecanismo De Acción
El mecanismo de acción del 7-(1-metil-1H-pirrol-3-il)pirazolo[1,5-a]pirimidin-3-carboxilato de etilo implica su interacción con dianas moleculares específicas. Por ejemplo, puede inhibir las quinasas dependientes de ciclinas (CDK) uniéndose al sitio de unión del ATP, bloqueando así la fosforilación de las proteínas diana e interrumpiendo la progresión del ciclo celular . Esta inhibición puede conducir a la apoptosis en las células cancerosas, lo que lo convierte en un posible agente anticancerígeno .
Comparación Con Compuestos Similares
Compuestos similares
Pirazolo[3,4-d]pirimidina: Otro compuesto de pirazolo-pirimidina con propiedades inhibitorias de quinasas similares.
Pirazolo[4,3-e][1,2,4]triazolo[1,5-c]pirimidina: Conocido por su potente actividad citotóxica contra líneas celulares cancerosas.
Singularidad
El 7-(1-metil-1H-pirrol-3-il)pirazolo[1,5-a]pirimidin-3-carboxilato de etilo es único debido a sus características estructurales específicas, como la presencia de un anillo de pirrol fusionado al núcleo de pirazolo[1,5-a]pirimidina.
Propiedades
Fórmula molecular |
C14H14N4O2 |
|---|---|
Peso molecular |
270.29 g/mol |
Nombre IUPAC |
ethyl 7-(1-methylpyrrol-3-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylate |
InChI |
InChI=1S/C14H14N4O2/c1-3-20-14(19)11-8-16-18-12(4-6-15-13(11)18)10-5-7-17(2)9-10/h4-9H,3H2,1-2H3 |
Clave InChI |
ABZHYNVQKIWTGO-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=C2N=CC=C(N2N=C1)C3=CN(C=C3)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



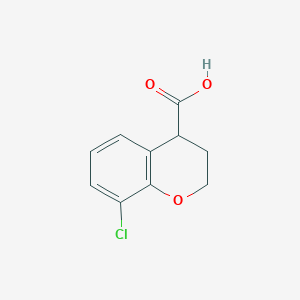
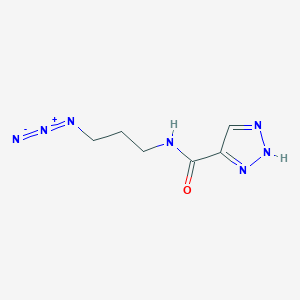
![N-(3,4-dihydro-2H-1-benzopyran-4-yl)-2-[4-(4-iodophenyl)piperazin-1-yl]acetamide](/img/structure/B12311193.png)
![2-(3-{[(Tert-butoxy)carbonyl]amino}cyclopentyl)acetic acid](/img/structure/B12311197.png)
![8-Propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B12311199.png)
![8-Oxa-1-azaspiro[4.5]decane-2,4-dione](/img/structure/B12311206.png)
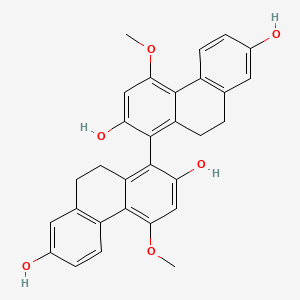
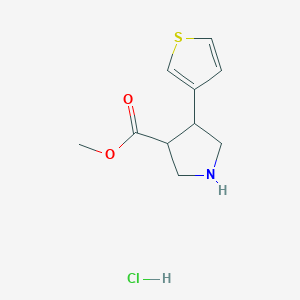
![2-[2-[[2-[[2-[[2-[[2-[[3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12311217.png)
![(6,9,10-trimethyl-2-oxo-4,14-dioxatetracyclo[7.5.0.01,13.03,7]tetradeca-3(7),5-dien-8-yl) (E)-2-methylbut-2-enoate](/img/structure/B12311237.png)
![1-[1-Tert-butyl-4-(2,4-difluorophenyl)pyrrolidine-3-carbonyl]-3,5-dimethyl-4-phenylpiperidin-4-ol](/img/structure/B12311245.png)
